(1,1-Difluoropropan-2-yl)benzene
Overview
Description
“(1,1-Difluoropropan-2-yl)benzene” is a chemical compound with the molecular formula C9H10F2 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of “this compound” is 156.17 . The InChI code for this compound is 1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3 .Scientific Research Applications
Ionic Liquid-Benzene Mixtures
The study by Deetlefs et al. (2005) used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. This research is significant for understanding the interaction between benzene and ionic liquids, which can be useful in various industrial and research applications (Deetlefs et al., 2005).
Anion Transport
Peng et al. (2016) discovered that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents significantly increases its anionophoric activity. This finding is crucial for developing efficient anion transport systems in various scientific and technological fields (Peng et al., 2016).
Electrochemistry and Electrogenerated Chemiluminescence
Qi et al. (2016) reported on the electrochemistry and electrogenerated chemiluminescence (ECL) of 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes. Their findings have implications for the development of new materials for electronic and optoelectronic applications (Qi et al., 2016).
Weak Hydrogen Bonds in Molecular Assemblies
Jin et al. (2017) explored how weak hydrogen bonds such as CH⋯F and CH⋯N can be used to tune molecular orientations and self-assembly structures. This research is vital for the design of novel materials and nanostructures (Jin et al., 2017).
Potential Inversion in Amino Benzene Compounds
Adams et al. (2010) studied the causes of potential inversion in 1,2,4,5-tetrakis(amino)benzenes. Their work contributes to a deeper understanding of the electrochemical properties of these compounds, which is important for their application in electronic devices and sensors (Adams et al., 2010).
Luminescent Sensing and Adsorbent Abilities of MOFs
Yi et al. (2015) reported on the development of metal-organic frameworks (MOFs) with luminescent sensing and adsorbent abilities. This research is significant for environmental monitoring and the development of sensory materials (Yi et al., 2015).
Development of Novel Fluorescence Probes
Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species. This research is crucial for biological and chemical applications, including studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).
Fluorinated Molecules in Conducting Polymer Research
Krebs and Jensen (2003) discussed the synthesis of versatile fluorine compounds for conducting polymer research. This work is important for the development of fluorinated materials in electronics and materials science (Krebs & Jensen, 2003).
Safety and Hazards
“(1,1-Difluoropropan-2-yl)benzene” is classified under GHS07 for safety . The hazard statements for this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1,1-difluoropropan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXINFYSJKARLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672311 | |
Record name | (1,1-Difluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-09-7 | |
Record name | (1,1-Difluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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